

3,3-Dimethylheptane CAS number 4032-86-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Dimethylheptane

Cat. No.: B146767

[Get Quote](#)

An In-depth Technical Guide to **3,3-Dimethylheptane** (CAS 4032-86-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3-Dimethylheptane is a branched-chain alkane, a structural isomer of nonane, identified by the CAS registry number 4032-86-4.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) With a molecular formula of C₉H₂₀ and a molecular weight of approximately 128.26 g/mol, it exists as a colorless liquid with a petroleum-like odor.[\[6\]](#)[\[7\]](#)[\[8\]](#) This document provides a comprehensive overview of its chemical and physical properties, safety and handling information, and relevant experimental and analytical methodologies. Due to its nature as a simple hydrocarbon, it is not associated with biological signaling pathways but serves as a valuable reference compound in analytical chemistry and a model for studying the properties of branched alkanes.[\[9\]](#)

Chemical and Physical Properties

The physical and chemical characteristics of **3,3-Dimethylheptane** are well-documented across various chemical databases. These properties are crucial for its application in research and industry, particularly for analytical method development and for understanding hydrocarbon behavior.

Identifiers and Structure

Identifier	Value	Source
CAS Number	4032-86-4	[1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₂₀	[1] [7] [10]
Molecular Weight	128.2551 g/mol	[1] [2] [3] [4] [5]
IUPAC Name	3,3-dimethylheptane	[6]
InChI Key	BVAKDOXCVSMKHE-UHFFFAOYSA-N	[1] [2] [3] [5]
Canonical SMILES	CCCC(C)(C)CC	[6]

Physical Properties

Property	Value	Source
Appearance	Colorless liquid	[6] [8] [11]
Boiling Point	137.3 °C (at 760 mmHg)	[10] [11]
Density	0.72 g/cm ³	[10]
Flash Point	23 °C (73.4 °F)	[10]
Vapor Pressure	8.88 mmHg (at 25 °C)	[10]
Refractive Index	1.4070 - 1.4090	[10]
Water Solubility	302.8 µg/L (temperature not stated)	[10] [12]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of **3,3-Dimethylheptane**. Data is available from several public repositories.

Spectrum Type	Key Characteristics / Availability	Source
Mass Spectrum (EI)	Key m/z peaks at 71 and 57. Spectrum available in the NIST [3][6] WebBook and PubChem.	
Infrared (IR) Spectrum	Gas-phase IR spectrum is available from the NIST/EPA [5] Gas-Phase Infrared Database.	
NMR Spectrum	¹ H NMR and ¹³ C NMR spectral data have been recorded and are available through databases like SpectraBase.	[6][13]

Experimental Protocols

While specific, detailed synthesis protocols for **3,3-Dimethylheptane** are not commonly published, its structure lends itself to established organometallic synthesis routes. The following represents a plausible, generalized laboratory-scale synthesis.

Synthesis via Grignard Reaction (General Protocol)

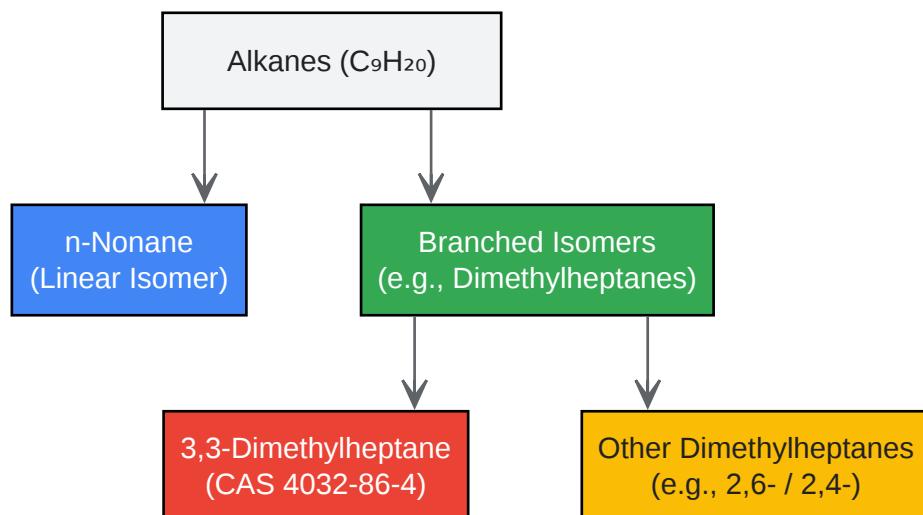
The synthesis of a quaternary alkane like **3,3-Dimethylheptane** can be achieved via the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation.

- **Grignard Reagent Formation:** Prepare ethylmagnesium bromide by reacting bromoethane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction with Ketone:** Add 2-Pentanone dropwise to the prepared Grignard reagent at a controlled temperature (e.g., 0 °C). The nucleophilic ethyl group will attack the carbonyl carbon of the ketone.
- **Workup:** Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the resulting alkoxide to form the tertiary alcohol, 3-

methyl-3-heptanol.

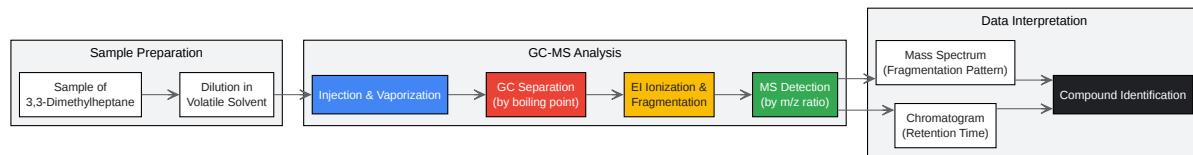
- Purification of Alcohol: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude alcohol. Purify further by distillation.
- Dehydration: Dehydrate the purified alcohol by heating it with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) or by passing its vapors over heated alumina (Al₂O₃) to yield a mixture of alkenes (e.g., 3-methyl-2-heptene and 3-methyl-3-heptene).
- Hydrogenation: Subject the resulting alkene mixture to catalytic hydrogenation using a catalyst such as Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This saturates the double bond, yielding the final product, **3,3-Dimethylheptane**.
- Final Purification: Purify the final product by fractional distillation to remove any unreacted starting materials or byproducts.

Analytical Characterization: GC-MS


Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and purity assessment of volatile compounds like **3,3-Dimethylheptane**.^[9]

- Sample Preparation: Prepare a dilute solution of **3,3-Dimethylheptane** in a volatile solvent such as hexane or pentane.
- GC Separation:
 - Column: Use a standard non-polar capillary column (e.g., DB-1, HP-5ms).
 - Injector: Set to a temperature of ~250 °C. Inject 1 µL of the sample solution in split mode.
 - Oven Program: Begin at a low temperature (e.g., 40 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature of ~200 °C.
 - Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).
- MS Detection:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 200.
- Data Analysis: Identify the **3,3-Dimethylheptane** peak based on its retention time. Confirm identity by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). The fragmentation pattern, particularly the characteristic fragment ions, serves as a fingerprint for the molecule.[9]


Visualizations

As **3,3-Dimethylheptane** is not involved in known biological pathways, the following diagrams illustrate its logical relationship to other isomers and a standard experimental workflow for its analysis.

[Click to download full resolution via product page](#)

Caption: Logical relationship of **3,3-Dimethylheptane** to its isomers.

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for GC-MS analysis.

Safety and Handling

3,3-Dimethylheptane is a flammable liquid and vapor.[6][14] It may cause skin irritation and can be fatal if swallowed and enters the airways due to aspiration hazard.[6][8][14]

GHS Hazard Information

- Pictograms:
 - Flame (Flammable Liquid)
 - Health Hazard (Aspiration Toxicity)
 - Exclamation Mark (Skin Irritation)
- Hazard Statements:
 - H226: Flammable liquid and vapor.[6]
 - H304: May be fatal if swallowed and enters airways.[6]
 - H315: Causes skin irritation.[6][12]
- Precautionary Statements:

- P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[[12](#)]
- P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
[[14](#)]
- P331: Do NOT induce vomiting.[[14](#)]

Standard laboratory safety protocols should be followed, including working in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE), and ensuring proper grounding of equipment to prevent static discharge.[[15](#)]

Applications and Relevance

As a specific isomer of nonane, **3,3-Dimethylheptane**'s primary role in research and drug development is not as a biologically active agent, but as:

- A Reference Standard: Used in analytical chemistry, particularly in gas chromatography, for the identification of hydrocarbons in complex mixtures like petroleum products.[[9](#)]
- A Model Compound: Its defined branched structure, featuring a quaternary carbon, makes it a useful model for fundamental research into alkane properties, including conformational analysis, vibrational spectroscopy, and reactivity studies.[[9](#)][[16](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Heptane, 3,3-dimethyl- [webbook.nist.gov]
- 2. Heptane, 3,3-dimethyl- [webbook.nist.gov]
- 3. Heptane, 3,3-dimethyl- [webbook.nist.gov]
- 4. Heptane, 3,3-dimethyl- [webbook.nist.gov]

- 5. Heptane, 3,3-dimethyl- [webbook.nist.gov]
- 6. 3,3-Dimethylheptane | C9H20 | CID 520991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 3,3-Dimethylheptane - Hazardous Agents | Haz-Map [haz-map.com]
- 9. 3,3-Dimethylheptane|High-Purity Research Chemical [benchchem.com]
- 10. chembk.com [chembk.com]
- 11. 3,3-dimethyl heptane, 4032-86-4 [thegoodsentscompany.com]
- 12. Page loading... [wap.guidechem.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 3,3-Dimethylheptane | 4032-86-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. cdn.chemservice.com [cdn.chemservice.com]
- 16. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [3,3-Dimethylheptane CAS number 4032-86-4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146767#3-3-dimethylheptane-cas-number-4032-86-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com